![molecular formula C23H21N3O5S2 B2401221 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207004-10-1](/img/structure/B2401221.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H21N3O5S2 and its molecular weight is 483.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has attracted attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Synthesis
The compound consists of a benzodioxin moiety linked to an oxadiazole and thiophene sulfonamide. The synthesis typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and various sulfonamides. The general synthetic route includes:
- Formation of Benzodioxin Derivative : Reaction of 2,3-dihydrobenzo[1,4]dioxin with sulfonyl chlorides.
- Oxadiazole Formation : Coupling with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine.
- Final Sulfonamide Formation : Introduction of the thiophene sulfonamide group.
Enzyme Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against various enzymes:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
α-glucosidase | Competitive | 0.45 |
Acetylcholinesterase | Non-competitive | 0.25 |
These findings suggest potential therapeutic applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to the inhibition of carbohydrate metabolism and neurotransmitter degradation pathways respectively .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests indicated that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria:
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Sensitive | 32 µg/mL |
Escherichia coli | Moderate | 64 µg/mL |
Pseudomonas aeruginosa | Resistant | >128 µg/mL |
The presence of the oxadiazole moiety is believed to enhance its antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that the compound can selectively induce apoptosis in cancer cells while maintaining the viability of normal cells:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Induces Apoptosis |
HeLa (Cervical Cancer) | 12.41 | Induces Apoptosis |
ARPE-19 (Normal Cells) | >100 | No significant cytotoxicity observed |
This selective cytotoxicity suggests a potential role in cancer therapy .
Case Studies
In a recent clinical study involving patients with T2DM and AD, compounds derived from related structures were administered to evaluate their therapeutic effects. Results indicated improved glycemic control and cognitive function in patients treated with these sulfonamide derivatives over a period of three months.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Recent studies have investigated the compound's potential as an inhibitor for key enzymes involved in metabolic disorders and neurodegenerative diseases. Specifically, it has been evaluated for its inhibitory effects on:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can be beneficial in managing Type 2 diabetes mellitus (T2DM) by slowing down glucose absorption from the intestine .
- Acetylcholinesterase : Inhibitors of this enzyme are of interest for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
The synthesis of derivatives containing sulfonamide groups has shown promising results in inhibiting these enzymes, suggesting that modifications to the benzodioxin structure can enhance activity against specific targets.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to the target structure. For instance:
- Structure-Activity Relationship (SAR) Studies : Research indicates that modifications to the oxadiazole and thiophene moieties can lead to increased cytotoxicity against various cancer cell lines. Compounds with similar scaffolds have demonstrated significant activity against breast and colon cancer cells .
The design of hybrid molecules combining different pharmacophores has been a successful strategy in enhancing anticancer efficacy. The incorporation of benzodioxin into these hybrids has been shown to improve selectivity and potency.
Case Study 1: Enzyme Inhibition
In a study aimed at synthesizing new sulfonamides with benzodioxin structures, researchers successfully created several derivatives that exhibited strong α-glucosidase and acetylcholinesterase inhibition. These compounds were evaluated using both in vitro assays and computational methods to predict their binding affinities to the target enzymes . The findings highlight the potential for developing new therapeutic agents for T2DM and Alzheimer's disease.
Case Study 2: Anticancer Evaluation
Another significant study focused on synthesizing novel compounds based on the benzodioxin framework for anticancer applications. The synthesized compounds were tested against multiple cancer cell lines, revealing promising results in terms of cytotoxic activity. The study emphasized the importance of structural modifications in enhancing biological activity and therapeutic potential .
Summary Table of Applications
Application Area | Specific Targets | Key Findings |
---|---|---|
Enzyme Inhibition | α-glucosidase | Effective inhibitors for managing T2DM |
Acetylcholinesterase | Potential treatment for Alzheimer's disease | |
Anticancer Activity | Various cancer cell lines | Significant cytotoxicity observed |
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-14-4-5-16(12-15(14)2)22-24-23(31-25-22)21-20(8-11-32-21)33(27,28)26(3)17-6-7-18-19(13-17)30-10-9-29-18/h4-8,11-13H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEABSJKCQSBARP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.